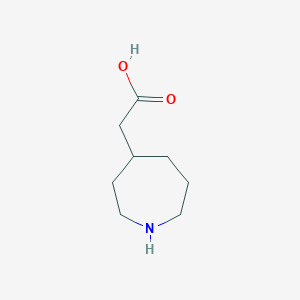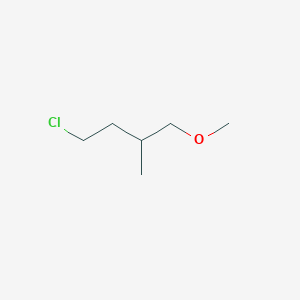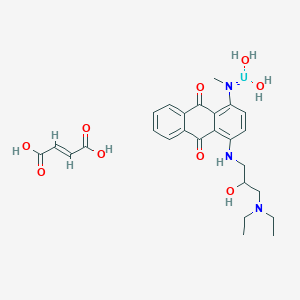
((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” is a complex organic-inorganic hybrid compound It features a diethylamino group, a hydroxypropyl group, and a dihydroanthracene core, coordinated with uranium and fumarate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” involves multiple steps:
Formation of the dihydroanthracene core: This can be achieved through the reduction of anthraquinone using a suitable reducing agent like sodium borohydride.
Introduction of the diethylamino and hydroxypropyl groups: This step involves nucleophilic substitution reactions where the diethylamino and hydroxypropyl groups are introduced.
Coordination with uranium: The dihydroanthracene derivative is then reacted with a uranium salt, such as uranyl nitrate, under controlled conditions to form the uranium complex.
Addition of fumarate: Finally, fumaric acid is added to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Batch reactors: for precise control over reaction conditions.
Purification techniques: like crystallization, chromatography, and recrystallization to obtain high-purity products.
Quality control: measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroanthracene core.
Reduction: Reduction reactions can occur at the uranium center, potentially altering its oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino or hydroxypropyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Anthraquinone derivatives.
Reduction products: Uranium complexes with altered oxidation states.
Substitution products: Modified dihydroanthracene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Used in studying biochemical pathways and interactions due to its complex structure.
Medicine
Radiopharmaceuticals: Potential use in targeted radiotherapy due to the presence of uranium.
Industry
Nuclear Research: Applications in nuclear fuel research and development.
Mechanism of Action
The compound exerts its effects through:
Coordination chemistry: The uranium center can interact with various biological and chemical targets.
Electron transfer: The dihydroanthracene core can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
Uranium complexes: Other uranium-based compounds with different ligands.
Dihydroanthracene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Hybrid nature: The combination of organic and inorganic components makes it unique.
Functional diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C26H34N3O9U- |
|---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-[[3-(diethylamino)-2-hydroxypropyl]amino]-9,10-dioxoanthracen-1-yl]-methylazanide;uranium;dihydrate |
InChI |
InChI=1S/C22H27N3O3.C4H4O4.2H2O.U/c1-4-25(5-2)13-14(26)12-24-18-11-10-17(23-3)19-20(18)22(28)16-9-7-6-8-15(16)21(19)27;5-3(6)1-2-4(7)8;;;/h6-11,14,26H,4-5,12-13H2,1-3H3,(H2,23,24,27,28);1-2H,(H,5,6)(H,7,8);2*1H2;/p-1/b;2-1+;;; |
InChI Key |
WVGQFFFEWALRMG-FKQPBZCOSA-M |
Isomeric SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=C/C(=O)O)\C(=O)O.O.O.[U] |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=CC(=O)O)C(=O)O.O.O.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


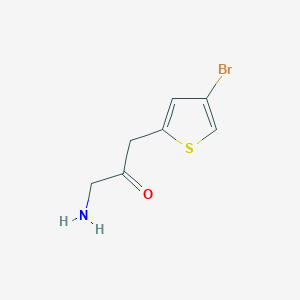
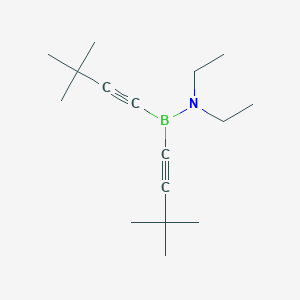





![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
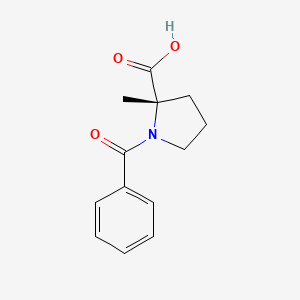
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
